molecular formula C9H12N2O6 B1270919 1-(a-D-ribofuranosyl)uracil CAS No. 3258-07-9

1-(a-D-ribofuranosyl)uracil

Cat. No. B1270919
CAS RN: 3258-07-9
M. Wt: 244.2 g/mol
InChI Key: DRTQHJPVMGBUCF-JBBNEOJLSA-N
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Description

1-(α-D-ribofuranosyl)uracil is a nucleoside compound where a uracil base is attached to a ribofuranose sugar moiety. This structure is a key component in RNA and plays a crucial role in various biological processes. The compound's significance is highlighted by its involvement in the synthesis of various analogs that have potential therapeutic applications, including antiviral and anticancer activities.

Synthesis Analysis

The synthesis of nucleoside analogs related to 1-(α-D-ribofuranosyl)uracil has been explored in several studies. For instance, a method to synthesize E-5-(2-bromovinyl)-1-(β-D-arabinofuranosyl)uracil was developed, which involved multiple steps starting from 2′,3′,5′-Tri-O-acetyl-riboseuracil and proceeding through alcoholysis, anhydration cyclization, and ring cleavage . Another study reported the synthesis of 5-halo-1-(2'-fluoro-2'-deoxy-beta-D-ribofuranosyl)uracils, which showed selective retention in tumor tissues when tested in mice . Additionally, a new synthesis route for 3-(β-D-ribofuranosyl)uracil, also known as isouridine, was achieved with a 25% overall yield starting from pyrimidin-2-one .

Molecular Structure Analysis

The molecular structure of nucleoside analogs has been determined using various techniques such as X-ray crystallography. For example, the crystal and molecular structure of 5-[1-(2′-deoxy-α-d-ribofuranosyl)uracilyl] disulfide was elucidated, revealing unique configurations of the uracil and deoxyribosyl residues and a distinct valence state about the S-S linkage .

Chemical Reactions Analysis

Chemical reactions involving 1-(α-D-ribofuranosyl)uracil derivatives have been studied to understand their behavior under different conditions. The reaction of 1-(2′,3′-epoxy-β-D-lyxofuranosyl)uracil with hydrogen fluoride resulted in the unexpected formation of 1-(3′-fluoro-3′-deoxy-β-D-ribofuranosyl)uracil, demonstrating the complexity of reactions involving fluorinating agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(α-D-ribofuranosyl)uracil derivatives are influenced by their structure and the substituents attached to the nucleoside. Radiolabeled derivatives of 1-(2′-fluoro-2′-deoxy-β-D-ribofuranosyl)uracil and 1-(2′-chloro-2′-deoxy-β-D-ribofuranosyl)uracil were synthesized for use as diagnostic radiopharmaceuticals, showcasing the importance of these compounds in medical imaging . The tissue distribution and metabolic stability of these compounds, as well as their interaction with biological systems, such as the erythrocyte transporter system, were investigated to understand their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Biological Studies

1-(a-D-ribofuranosyl)uracil and its derivatives have been extensively studied in the field of medicinal chemistry. For example, Chwang et al. (1976) investigated the synthesis of various uracil derivatives and evaluated their biological activities, including the growth inhibition of mouse leukemia L5178Y, HeLa, and Novikoff hepatoma cells in culture (Chwang et al., 1976).

Affinity Labeling and Enzyme Inhibition

Armstrong et al. (1976) explored the use of a modified form of 1-(a-D-ribofuranosyl)uracil for affinity labeling of Escherichia coli DNA-dependent RNA polymerase. This study demonstrated the compound's potential as a noncompetitive inhibitor of the enzyme, highlighting its relevance in understanding enzyme dynamics and inhibition (Armstrong et al., 1976).

Structural Analysis and Modeling

The structure and conformational properties of uracil derivatives have been a subject of interest in physical chemistry. Vogt et al. (2013) conducted a detailed study on the equilibrium structure of 1-methyluracil, which is closely related to 1-(a-D-ribofuranosyl)uracil, using gas electron diffraction and coupled-cluster computations (Vogt et al., 2013).

Nucleoside Analogs and Their Properties

The synthesis and characterization of various nucleoside analogs related to 1-(a-D-ribofuranosyl)uracil have been explored. For instance, Groziak et al. (1993) investigated the synthesis, hydration, and structural equilibria of 1-(.beta.-D-glycofuranosyl)uracil-6-carboxaldehydes, contributing to the understanding of nucleoside chemistry and its physical properties (Groziak et al., 1993).

Imaging and Diagnostic Applications

1-(a-D-ribofuranosyl)uracil derivatives have also been considered for imaging and diagnostic applications. Balatoni (2005) described the exploration of 1-N-Methyl-5-(Beta-D-ribofuranosyl)uracil as a new imaging probe for cellular proliferation, particularly in breast cancer, highlighting the compound's potential in medical diagnostics (Balatoni, 2005).

Future Directions

While 1-(a-D-ribofuranosyl)uracil has shown promising results in antitumor activity, more research is needed to fully understand its potential applications and to address any safety concerns .

properties

IUPAC Name

1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQHJPVMGBUCF-JBBNEOJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364101
Record name AC1LU69J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(a-D-ribofuranosyl)uracil

CAS RN

3258-07-9
Record name AC1LU69J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
VW Armstrong, H Sternbach, F Eckstein - Biochemistry, 1976 - ACS Publications
Materials and Methods Materials. ATP, UTP, and rifampicin were purchased from Boehringer and [I4C] ATP,[l4C] UTP, and [a-32P] ATP from New England Nuclear. 32P-labeIed sodium …
Number of citations: 60 pubs.acs.org
KJ Gross, AO Pogo - Biochemistry, 1976 - ACS Publications
Kurt J. Gross and A. Oscar Pogo* abstract: The addition of cycloheximide to a thermosensitive conditional yeast mutant (ts-187) before and after transfer to the nonpermissive …
Number of citations: 37 pubs.acs.org
M IKEHARA, Y MIZUNO - Selected Papers in Biochemistry, 1971 - University Park Press
Number of citations: 0
A NAKAZAWA, M TOKUSHIGE… - The Journal of …, 1967 - American Society for Biochemistry …
Number of citations: 0
A NAKAZAWA, M TOKUSHIGE… - Allosteric …, 1972 - University Park Press
Number of citations: 0

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